molecular formula C9H12N2Na2O12P2 B1662347 Uridine-5'-diphosphate disodium salt CAS No. 27821-45-0

Uridine-5'-diphosphate disodium salt

Cat. No. B1662347
CAS RN: 27821-45-0
M. Wt: 448.12 g/mol
InChI Key: ZQKVPFKBNNAXCE-WFIJOQBCSA-L
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Description

Uridine-5’-diphosphate disodium salt (UDP-Na2) is an organometallic compound . It is used in studies on nucleic acid (RNA) biosynthesis and cell signaling . UDP is a nucleotide that upon phosphorylation to UTP becomes a substrate for enzymes such as RNA polymerase(s) and GTPases .


Molecular Structure Analysis

The molecular formula of Uridine-5’-diphosphate disodium salt is C9H12N2Na2O12P2 . The molecular weight is 448.12 (anhydrous basis) .

Scientific Research Applications

Radiation Damage Studies

Uridine-5'-diphosphate disodium salt (UDP) has been used in research to understand radiation damage to nucleosides and nucleotides. Sagstuen (1980) studied irradiated single crystals of UDP using electron spin resonance spectroscopy, focusing on a resonance from a radical formed by a ribose-ring opening, mainly centered at C4' (Sagstuen, 1980). This research contributes to our understanding of the effects of radiation on biological molecules.

Pharmaceutical Technology

Almakaiev and Sidenko (2021) explored the technology for creating capsules containing UDP. Their work involved experimental and theoretical substantiation for obtaining a preparation in the form of capsules based on UDP and other components, demonstrating the application of UDP in pharmaceuticals (Almakaiev & Sidenko, 2021).

Chemical Synthesis

Anand et al. (1952) synthesized uridine-5′ pyrophosphate, a breakdown product of UDP, thus showing its use in chemical synthesis processes (Anand, Clark, Hall, & Todd, 1952).

Solubility and Stability Studies

Ma Jun (2008) investigated the solubility and super-solubility of UDP in ethanol-aqueous mixtures, demonstrating its relevance in understanding the physical properties of pharmaceutical substances (Ma Jun, 2008).

Biochemical Research

Yamamoto et al. (2011) studied the biochemistry of uridine in plasma, which includes the role of UDP in various biological processes, such as RNA synthesis and the functioning of various organs (Yamamoto et al., 2011).

properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O12P2.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKVPFKBNNAXCE-WFIJOQBCSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2Na2O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uridine-5'-diphosphate disodium salt

CAS RN

27821-45-0
Record name Uridine 5'-(trihydrogen diphosphate), disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.238
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
L Zhang, Y Gao, X Liu, F Guo, C Ma… - Journal of agricultural …, 2019 - ACS Publications
… (15,16) SUS exhibits a high efficiency in the production of nucleotide diphosphate glucose, and the coupling of SUS and uridine 5′-diphosphate disodium salt hydrate (UDP)-GT (UGT) …
Number of citations: 15 pubs.acs.org
Y Chen, Y Yang, Q Tan, H Liu, H Ju - pdfs.semanticscholar.org
… coli BL21 from Photobacterium damsela, cytidine 5'-monophosphate disodium salt (CMP), and uridine 5'-diphosphate disodium salt hydrate (UDP) were obtained from Sigma-Aldrich Inc…
Number of citations: 0 pdfs.semanticscholar.org
DS Turygin, M Subat, VV Arslanov… - … A European Journal, 2010 - Wiley Online Library
… 5′-diphosphate disodium salt hydrate; adenosine 5′-triphosphate disodium salt hydrate; uridine 5′-monophosphate disodium salt hydrate; uridine 5′-diphosphate disodium salt …
NLT Padivitage, MK Dissanayake… - Analytical and …, 2013 - Springer
… (AMP; ≥97 %), cytidine 5′-monophosphate (CMP; ≥99 %), guanosine 5′-monophosphate disodium salt hydrate (GMP; ≥99 %), uridine 5′-diphosphate disodium salt hydrate (≥…
Number of citations: 43 link.springer.com
DS Turygin, M Subat, OA Raitman… - Angewandte Chemie …, 2006 - Wiley Online Library
… 5′-diphosphate disodium salt hydrate, adenosine 5′-triphosphate disodium salt hydrate, uridine 5′-monophosphate disodium salt hydrate, uridine 5′-diphosphate disodium salt …
Number of citations: 28 onlinelibrary.wiley.com
DS Turygin, M Subat, OA Raitman, SL Selector… - Langmuir, 2007 - ACS Publications
… 5‘-diphosphate disodium salt hydrate, adenosine 5‘-triphosphate disodium salt hydrate, uridine 5‘-monophosphate disodium salt hydrate, uridine 5‘-diphosphate disodium salt hydrate, …
Number of citations: 23 pubs.acs.org
MS Almakaiev, LN Sidenko, AS Materiienko… - …, 2021 - pharmacologyonline.silae.it
… U3750), uridine-5diphosphate disodium salt hydrate (Sigma Aldrich, Cat. No. 94300), uridine-5-triphosphate trisodium salt hydrate (Sigma Aldrich, Cat. …
Number of citations: 2 pharmacologyonline.silae.it
P Xu, X Feng, H Luan, J Wang, R Ge, Z Li… - Bioorganic & Medicinal …, 2018 - Elsevier
… Another way is came from uridine 5′-diphosphate disodium salt, which gone through four steps including ion exchanging, condensation by means of CDI in DMF and ion exchanging …
Number of citations: 28 www.sciencedirect.com
M Liu, C Li, X Luo, F Ma, C Zhang - Analytical Chemistry, 2020 - ACS Publications
… The uridine 5′-diphosphate disodium salt hydrate and 4-phenylimidazole were purchased from Sigma-Aldrich (St. Louis, MO). The fetal bovine serum (FBS) was bought from Gibco (…
Number of citations: 15 pubs.acs.org
VA Chavushyan, LR Gevorgyan… - … and Behavioral Physiology, 2015 - Springer
… CMP lyophilized powder contain the nucleotides cytidine-5’-monophosphate disodium salt (10 mg) and uridine-5’-triphosphate trisodium salt, uridine-5’-diphosphate disodium salt, …
Number of citations: 4 link.springer.com

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